REACTION_CXSMILES
|
[Cl-].[NH4+].[F:3][C:4]1[C:5]([O:14][CH3:15])=[C:6]([N+:11]([O-])=O)[CH:7]=[CH:8][C:9]=1[F:10]>CO>[F:3][C:4]1[C:5]([O:14][CH3:15])=[C:6]([CH:7]=[CH:8][C:9]=1[F:10])[NH2:11] |f:0.1|
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
reduced iron
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1F)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
At the end of this time, the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(N)C=CC1F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |